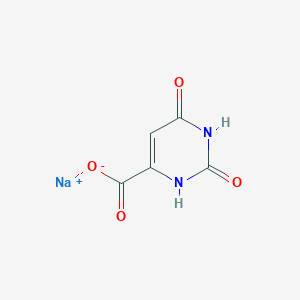![molecular formula C16H26N2OS B093535 N-[2-(diethylamino)ethyl]-4-propan-2-yloxybenzenecarbothioamide CAS No. 18051-25-7](/img/structure/B93535.png)
N-[2-(diethylamino)ethyl]-4-propan-2-yloxybenzenecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(diethylamino)ethyl]-4-propan-2-yloxybenzenecarbothioamide is a synthetic organic compound known for its diverse applications in medicinal chemistry and pharmacology. This compound is characterized by the presence of a benzamide core structure, which is modified with a diethylaminoethyl group and an isopropoxy group attached to a sulfur atom. These modifications impart unique chemical and biological properties to the compound, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(diethylamino)ethyl]-4-propan-2-yloxybenzenecarbothioamide typically involves multiple steps, starting with the preparation of the benzamide core. The diethylaminoethyl group is introduced through a nucleophilic substitution reaction, where a suitable leaving group on the benzamide is replaced by the diethylaminoethyl moiety. The isopropoxy group is then attached to the sulfur atom through a thiolation reaction, using reagents such as isopropyl thiol and a suitable catalyst.
Industrial Production Methods: In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group of the benzamide, converting it to an amine.
Substitution: The diethylaminoethyl group can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(diethylamino)ethyl]-4-propan-2-yloxybenzenecarbothioamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its pharmacological properties, including potential use as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(diethylamino)ethyl]-4-propan-2-yloxybenzenecarbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylaminoethyl group can enhance the compound’s ability to cross cell membranes, while the isopropoxy group may influence its binding affinity and selectivity. The compound may exert its effects by modulating enzyme activity, altering signal transduction pathways, or inducing cellular responses.
Comparison with Similar Compounds
Procainamide: A related benzamide derivative with antiarrhythmic properties.
Metoclopramide: Another benzamide compound used as an antiemetic and prokinetic agent.
Sulfonamides: Compounds with a similar sulfur-containing functional group.
Uniqueness: N-[2-(diethylamino)ethyl]-4-propan-2-yloxybenzenecarbothioamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
18051-25-7 |
|---|---|
Molecular Formula |
C16H26N2OS |
Molecular Weight |
294.5 g/mol |
IUPAC Name |
N-[2-(diethylamino)ethyl]-4-propan-2-yloxybenzenecarbothioamide |
InChI |
InChI=1S/C16H26N2OS/c1-5-18(6-2)12-11-17-16(20)14-7-9-15(10-8-14)19-13(3)4/h7-10,13H,5-6,11-12H2,1-4H3,(H,17,20) |
InChI Key |
NBHSJLIOCKNCPW-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCNC(=S)C1=CC=C(C=C1)OC(C)C |
Isomeric SMILES |
CCN(CC)CCN=C(C1=CC=C(C=C1)OC(C)C)S |
Canonical SMILES |
CCN(CC)CCNC(=S)C1=CC=C(C=C1)OC(C)C |
Key on ui other cas no. |
18051-25-7 |
Synonyms |
N-[2-(Diethylamino)ethyl]-p-isopropoxythiobenzamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-(2-hydroxyethyl)-1-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B93457.png)

![N-[2-(2-Oxopropyl)phenyl]benzamide](/img/structure/B93461.png)







